6-(2,5-Difluorophenyl)-2-formylphenol, 95%
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Overview
Description
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, also known as 2,5-difluoro-6-formylphenol, is a synthetic compound composed of a phenol ring with a fluorine-containing substituent. It has a variety of applications in scientific research and is used in a range of laboratory experiments.
Scientific Research Applications
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It has been used in the study of the effects of fluoro-substituted phenols on the activity of enzymes, as well as in the study of the effects of fluoro-substituted phenols on cell membrane permeability. Additionally, it has been used in the synthesis of fluoro-substituted phenol derivatives, which have potential applications in the fields of drug design and delivery.
Mechanism of Action
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, is believed to act as a competitive inhibitor of enzymes and cell membrane transporters. It is thought to bind to the active sites of enzymes, blocking their activity and preventing them from performing their normal functions. Additionally, it is believed to act as a competitive inhibitor of cell membrane transporters, preventing the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, has been shown to inhibit the activity of enzymes and cell membrane transporters. It has also been shown to reduce the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. Additionally, it has been shown to reduce the permeability of cell membranes, resulting in decreased drug absorption and increased drug resistance.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,5-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of enzymes and cell membrane transporters. However, there are some limitations to its use in laboratory experiments, including its potential to cause toxic effects in some organisms and its potential to interfere with the activity of other enzymes.
Future Directions
The potential future directions for the use of 6-(2,5-Difluorophenyl)-2-formylphenol, 95%, in scientific research include further studies of its effects on enzymes and cell membrane transporters, as well as its potential applications in drug design and delivery. Additionally, further studies of its potential toxic effects and its potential interactions with other enzymes could be beneficial. Additionally, further studies of its potential applications in the fields of gene therapy and biotechnology could be beneficial.
Synthesis Methods
The synthesis of 6-(6-(2,5-Difluorophenyl)-2-formylphenol, 95%phenyl)-2-formylphenol, 95%, is achieved through a two-step process. First, 6-(2,5-Difluorophenyl)-2-formylphenol, 95%benzaldehyde is reacted with an alcohol in the presence of an acid catalyst to form the corresponding aldehyde. This is then reacted with an aqueous solution of sodium hydroxide to produce the desired 6-(6-(2,5-Difluorophenyl)-2-formylphenol, 95%phenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
3-(2,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOEFXEHRDULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685135 |
Source
|
Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261890-24-7 |
Source
|
Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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